Nerbowdine

Description

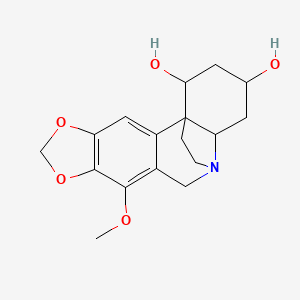

Nerbowdine (synonyms: haemanthine, hemanthine, buphantine) is a crinane-type alkaloid isolated primarily from plants in the Amaryllidaceae family, such as Boophone haemanthoides and Boophone disticha. It is characterized by the molecular formula C₁₇H₂₁NO₅ (molecular weight: 319.357 g/mol) and exhibits a stereochemically complex structure with key substituents at C1, C3, C11, and C12 . Its α- and β-oriented acetate groups at C1 and C3, along with β-orientation at C11/C12, are critical for its optical properties and bioactivity . This compound is recognized as a precursor to synthetic diacetate derivatives and shares structural homology with other neuroprotective alkaloids in its class .

Properties

Molecular Formula |

C17H21NO5 |

|---|---|

Molecular Weight |

319.4 g/mol |

IUPAC Name |

9-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9-triene-15,17-diol |

InChI |

InChI=1S/C17H21NO5/c1-21-15-10-7-18-3-2-17(13(18)4-9(19)5-14(17)20)11(10)6-12-16(15)23-8-22-12/h6,9,13-14,19-20H,2-5,7-8H2,1H3 |

InChI Key |

KCNHESDRNJNLEV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2CN3CCC4(C3CC(CC4O)O)C2=CC5=C1OCO5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Nerbowdine can be synthesized through a multi-step process involving the formation of imine intermediates from benzaldehydes with tyramine, followed by hydrogenation to secondary amines, and finally N-methylation of these amines . The products are purified and characterized using techniques such as 1H and 13C NMR spectroscopy .

Industrial Production Methods: the extraction of alkaloids from plant sources, such as Zephyranthes robusta, involves techniques like gas chromatography-mass spectrometry (GC-MS) for identification and quantification .

Chemical Reactions Analysis

Types of Reactions: Nerbowdine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include hydrogen for reduction reactions and methylating agents for N-methylation . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes.

Major Products Formed: The major products formed from the reactions involving this compound include its N-methylated derivatives, which have shown enhanced butyrylcholinesterase inhibition .

Scientific Research Applications

Nerbowdine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is studied for its unique structural properties and potential as a precursor for synthesizing other bioactive compounds . In biology and medicine, this compound’s acetylcholinesterase inhibitory activity makes it a promising candidate for Alzheimer’s disease research . Additionally, its antiviral and anticancer properties are being explored for potential therapeutic applications .

Mechanism of Action

The mechanism of action of Nerbowdine involves its interaction with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . By inhibiting this enzyme, this compound increases the levels of acetylcholine, which can help alleviate the symptoms of Alzheimer’s disease. The molecular targets and pathways involved in this process include the active site of acetylcholinesterase and the cholinergic signaling pathway .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of Nerbowdine with analogous alkaloids, focusing on structural features, bioactivity, and pharmacological profiles.

Structural Comparison

Table 1: Structural Features of this compound and Related Alkaloids

| Compound | Molecular Formula | Key Substituents | Stereochemical Features | Source Plant |

|---|---|---|---|---|

| This compound | C₁₇H₂₁NO₅ | - Acetate groups at C1 (α), C3 (α) - β-orientation at C11/C12 |

NOESY correlations: H1β/H10, H3β with H2α/H4α | Boophone haemanthoides |

| Buphanamine | C₁₈H₂₃NO₅ | - Methoxy (-OMe) at R2 - Hydroxyl (-OH) at R3 |

C1/C3 substituents in β-configuration | Boophone disticha |

| Distichamine | C₁₉H₂₅NO₆ | - Dual methoxy groups at R1/R2 - Ketone group at R3 |

Axial substituents at C4/C6 | B. haemanthoides |

| Lycorine | C₁₆H₁₇NO₄ | - Phenolic -OH at C2 - Methylenedioxy bridge at C7/C8 |

Planar aromatic core with γ-lactam ring | Multiple Amaryllidaceae |

| Crinine | C₁₆H₁₇NO₃ | - Hydroxyl (-OH) at C11 - No acetyl groups |

β-orientation at C11/C12 | Crinum spp. |

Key Observations :

- This compound’s acetylated C1/C3 distinguishes it from non-acetylated analogs like crinine and lycorine .

- The β-orientation at C11/C12 is conserved across crinane-type alkaloids but varies in lycorine-type compounds due to differences in ring fusion .

- Synthetic derivatives of this compound (e.g., acetylthis compound) introduce additional acetyl groups, enhancing lipophilicity and altering bioactivity .

Bioactivity and Pharmacological Profiles

Table 2: Comparative Bioactivity of this compound and Analogues

Key Findings :

- This compound itself shows moderate neuroprotective activity but serves as a precursor to highly cytotoxic derivatives (e.g., compound 2 in ), which reduce SH-SY5Y cell survival by >50% at 2.5 µg/mL .

- Buphanamine and crinine exhibit superior acetylcholinesterase (AChE) inhibition, making them candidates for Alzheimer’s disease research .

- Lycorine ’s planar structure correlates with its antiviral properties but limits neuroprotective efficacy compared to crinane-type alkaloids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.